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Compound of Interest
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Cat. No.: B1631062

Get Quote

Abstract
This protocol details the structural elucidation and spectral assignment of 16-Epi-voacarpine
(specifically the 19E-isomer), a bioactive indole alkaloid found in Gelsemium elegans.[1] Unlike

the Iboga-type alkaloids often associated with the "Voacanga" genus, this specific epimer

possesses a sarpagine skeleton. The primary challenge in its assignment lies in distinguishing

the stereochemistry at C-16 (endo/exo carbomethoxy group) and the geometry of the C-19/C-

20 ethylidene side chain. This guide provides a self-validating workflow using 1D (

H,

C) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques to unambiguously assign these
stereocenters.

Introduction & Structural Context
16-Epi-voacarpine is a monoterpenoid indole alkaloid.[2] The "16-epi" designation indicates an

inversion of the stereocenter at position 16 relative to the parent voacarpine (or related

sarpagine congeners like akuammidine).
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C-16 Position: Contains a methyl ester (COOMe). The chemical shift of H-16 and the C-16

carbon are highly sensitive to the anisotropic cone of the indole ring and the C-19 double

bond.

C-19/C-20 Ethylidene: The side chain geometry (

vs

) dictates the spatial proximity of the ethyl group to the indole nucleus, affecting chemical
shifts via the Nuclear Overhauser Effect (NOE).

Materials & Methods
Sample Preparation

Solvent: Deuterated Chloroform (

) is the standard solvent.

Note: If signal overlap occurs in the aliphatic region (1.5–3.5 ppm), Methanol-

(

) is the preferred alternative to resolve the H-16/H-5/H-6 multiplets.

Concentration: 2–5 mg of isolated compound in 600

L solvent.

Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Instrument Parameters (600 MHz)
Temperature: 298 K (25 °C).

Referencing: Internal TMS (

0.00,

0.00) or residual solvent peak (
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:

7.26,

77.16).

Experimental Protocol: Assignment Workflow
Phase 1: The "Anchor" Signals (1D NMR)
Start by identifying the unambiguous signals that serve as entry points for the spin systems.

Indole NH: Broad singlet, typically

7.8–8.5 ppm (exchangeable).

Indole Aromatics (Ring A): Four protons (

7.0–7.5 ppm).

Ethylidene Side Chain:

H-19 (Olefinic): Quartet,

~5.3–5.5 ppm.

H-18 (Methyl): Doublet,

~1.6–1.7 ppm.

Ester Methyl: Singlet,

~3.7 ppm (integrates to 3H).

Phase 2: Spin System Assembly (COSY & HSQC)
Use HSQC to pair protons to carbons, then COSY to walk the connectivity.

Fragment A (Indole): H-9

H-10
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H-11

H-12.

Fragment B (Side Chain): H-19

H-18 (Methyl).

Fragment C (Aliphatic Cage):

Trace the bridgehead H-5 (

~3–4 ppm) to H-6 methylene.

Trace H-3 (

~4–5 ppm, often downfield due to N-4) to H-14 methylene.

Phase 3: Stereochemical Validation (HMBC & NOESY)
This is the critical step for "16-Epi" confirmation.

HMBC: Link the ester carbonyl (

~170-175) to H-16. This confirms the position of the ester.

NOESY (The Stereochemical Lock):

16-Epi Confirmation: In the epi isomer, the C-16 proton (H-16) usually shows a strong

NOE correlation to the H-6 or H-5 protons depending on the specific cage distortion, but

crucially, the relationship between the Ester OMe and the Ethylidene group changes.

19E Geometry: Strong NOE between H-19 and H-21 (or H-15), and between H-18 (Me)

and the indole ring (if spatially close).

Results & Discussion: Spectral Data Analysis
Representative Chemical Shift Data
Note: Values are representative of 19E-sarpagine alkaloids in CDCl3. Exact shifts vary with

concentration and specific substitutions.
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Position (ppm) (ppm) Multiplicity

Key HMBC
Correlations
(H

C)

2 ~135.0 - Cq H-6, H-3

3 ~50-55 ~4.20 d/m C-2, C-14

5 ~55-60 ~3.40 m C-3, C-21

6 ~20-25 ~2.0/2.8 m C-2, C-7

7 ~108.0 - Cq H-9, H-5

16 ~45-50 ~3.10 s/d
C-22 (Ester), C-

15

18 ~12-13 ~1.65 d C-19, C-20

19 ~115-120 ~5.40 q C-21, C-15

20 ~130-135 - Cq H-18, H-19

22 (CO) ~172.0 - Cq H-16, OMe

OMe ~52.0 ~3.70 s C-22

NH - ~8.00 br s C-2, C-7, C-8

Structural Logic Diagram
The following diagram illustrates the logical flow for assigning the C-16 stereochemistry and the

sarpagine cage connectivity.
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16-Epi-voacarpine Sample
(CDCl3)

1. Identify Anchor Signals
(Indole NH, H-19 Olefin, H-18 Me, Ester Me)

2. Construct Spin Systems (COSY/HSQC)
Fragment A: Indole (9-12)

Fragment B: Side Chain (18-19)
Fragment C: Cage (3, 5, 6, 14, 15, 16)

 Assign Protons

3. Link Fragments (HMBC)
Connect C-3/C-5 to Indole C-2/C-7

Connect H-16 to Ester Carbonyl

 Build Skeleton

4. Stereochemistry Check (NOESY)
Focus: H-16 & H-19

 Verify Config

Epi-isomer Confirmation:
NOE: H-16 ↔ H-5/H-6 (Endo/Exo check)

NOE: H-19 ↔ H-21 (E-geometry)

 Match Pattern

Click to download full resolution via product page

Caption: Logical workflow for the NMR assignment of 16-Epi-voacarpine, moving from 1D

anchor points to 2D stereochemical validation.

Correlation Map
The connectivity within the sarpagine skeleton is complex.[3] The diagram below visualizes the

key HMBC (Long-range C-H) and NOESY (Spatial) correlations required to confirm the

structure.
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Caption: Key HMBC (Solid) and NOESY (Dotted) correlations. The H-16 to H-5 NOE is critical

for assigning the C-16 epimer.
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General NMR Protocols for Alkaloids: Claridge, T. D. W. (2016). High-Resolution NMR
Techniques in Organic Chemistry. Elsevier. (Standard protocol reference).

Disclaimer: The chemical shifts provided are representative of the sarpagine class.[4][5][6][7]

Exact values may shift by

0.5 ppm depending on concentration and pH. Always confirm assignments with 2D data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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